![molecular formula C19H11Cl2NO B5535208 3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5535208.png)
3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile
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Overview
Description
3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. Its structural components suggest it could possess unique chemical and physical properties making it a subject of interest for research.
Synthesis Analysis
The synthesis of related furyl-acrylonitrile compounds typically involves multistep organic reactions that can include the acylation, amidation, and cyclization processes. For instance, a related compound, N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, has been developed as a lead for anti-malarial agents, showcasing the complex synthesis routes these compounds can undergo (Wiesner et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds reveals the steric configurations and the impact of substituents on the compound's properties. The structural analyses often involve X-ray crystallography or NMR spectroscopy, providing detailed insights into the arrangement of atoms and the geometry of the molecules. Studies on similar furyl and phenyl compounds have detailed the steric configurations and their implications on reactivity and stability (Kato et al., 1972).
Chemical Reactions and Properties
Chemical reactions involving furyl-acrylonitrile compounds can be varied, involving nucleophilic additions, cyclizations, and substitutions. These reactions are pivotal in modifying the compound for specific applications or studying its reactivity. For example, reactions of 2-(4,5-dihydro-3-furyl)-1,3-diphenyl-1,3-diaza-2λ3-phospholidine with nitrile imines showcase the complex reactions such compounds can undergo, leading to products with potential pharmacological applications (Trishin et al., 2005).
properties
IUPAC Name |
(Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO/c20-17-8-6-14(11-18(17)21)19-9-7-16(23-19)10-15(12-22)13-4-2-1-3-5-13/h1-11H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYVUHNJBLIJL-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
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